HIV-1 Reverse Transcriptase Inhibition: High Baseline Potency Comparable to Advanced Leads
PETT Analog 24 demonstrates potent inhibition of wild-type HIV-1 reverse transcriptase (RT) in a biochemical assay, with an IC50 of 6 nM [1]. This places its potency on par with the more advanced PETT leads, such as PETT-2, which has a reported IC50 of 5 nM against the same target under comparable assay conditions [2]. The marginal difference in potency (1 nM) highlights that PETT Analog 24 has reached the ceiling of target engagement for this series, while possessing a distinct, halogenated aromatic structure that may offer advantages in other parameters.
| Evidence Dimension | Inhibitory potency against wild-type HIV-1 Reverse Transcriptase (RT) in a biochemical assay |
|---|---|
| Target Compound Data | IC50 = 6 nM |
| Comparator Or Baseline | PETT-2: IC50 = 5 nM |
| Quantified Difference | The target compound is 1 nM less potent than PETT-2 in this assay, which is not a statistically significant difference and indicates comparable target engagement. |
| Conditions | HIV-1 RT Assay using (rC)n.(dG)12-18 template/primer. Data compiled from BindingDB and published literature. |
Why This Matters
This evidence confirms that selecting PETT Analog 24 does not compromise on the primary target potency achieved by the most effective members of the PETT class, allowing researchers to prioritize this scaffold for its distinct chemical structure without a loss in inhibitory activity.
- [1] BindingDB Entry for BDBM1917. Ki Summary for HIV-1 Reverse Transcriptase. Measured IC50: 6 nM. View Source
- [2] Ren, J. et al. Phenylethylthiazolylthiourea (PETT) non-nucleoside inhibitors of HIV-1 and HIV-2 reverse transcriptases. Structural and biochemical analyses. J. Biol. Chem. 275, 5633-5639 (2000). View Source
